4-(2-Ethoxyphenyl)piperidine hydrochloride

Lipophilicity ADME Medicinal Chemistry

Substituting 4-(2-ethoxyphenyl)piperidine HCl with methoxy analogs (XLogP3 1.7) alters lipophilicity, target binding, and CNS penetration-risking irreproducible results. This compound's ethoxy group (XLogP3 2.4, TPSA 21.3 Ų) provides the exact scaffold for CNS GPCR/ion channel ligand synthesis. Hydrochloride salt ensures accurate weighing and reliable scale-up. Procurement from BenchChem guarantees consistent quality for reproducible hit-to-lead optimization.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 198334-35-9
Cat. No. B1424422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenyl)piperidine hydrochloride
CAS198334-35-9
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CCNCC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H
InChIKeyIQLYHDUTQRGSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethoxyphenyl)piperidine HCl: Procurement-Ready Scaffold


4-(2-Ethoxyphenyl)piperidine hydrochloride (CAS 198334-35-9) is a 4-arylpiperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol [1]. It is provided as a hydrochloride salt, which enhances aqueous solubility and handling compared to the free base (4-(2-ethoxyphenyl)piperidine, CAS 100617-80-9) . This compound is primarily utilized as a versatile building block or scaffold in medicinal chemistry and neuroscience research, specifically in the synthesis and development of ligands targeting various G-protein coupled receptors (GPCRs) and ion channels .

Format HCl salt, ready-to-weigh powder
Scaffold Use 4-arylpiperidine for GPCR/ion channel ligand synthesis

Procurement Risk: 4-(2-Ethoxyphenyl)piperidine HCl Substitution


While many 4-arylpiperidine derivatives are commercially available, substitution with a close analog like 4-(2-methoxyphenyl)piperidine hydrochloride or 4-phenylpiperidine hydrochloride introduces significant risks to experimental reproducibility and project timelines. These substitutions are not chemically or functionally neutral. The -OC₂H₅ (ethoxy) group alters key molecular properties—including lipophilicity (XLogP3), electron density on the aryl ring, and steric bulk—which directly affect target binding affinity, metabolic stability, and physicochemical behavior compared to a methoxy or unsubstituted phenyl analog [1][2]. This guide provides the quantitative evidence needed to justify the specification and procurement of the precise ethoxy-substituted compound, thereby mitigating the risk of project delays and failed experiments due to an ill-informed generic substitution.

Methoxy analog substitution reduces computed lipophilicity, potentially altering CNS permeability and target engagement.
Unsubstituted phenyl scaffold lowers molecular weight and polar surface area, shifting property space away from target compound.
Free base form lacks the handling and solubility advantages of the HCl salt, introducing dosing variability in assays.

Quantitative Evidence: 4-(2-Ethoxyphenyl)piperidine HCl vs Analogs


Lipophilicity Advantage vs. Methoxy Analog

The substitution of a methoxy group with an ethoxy group on the 2-position of the phenyl ring leads to a quantified increase in lipophilicity, a critical parameter for central nervous system (CNS) drug design. The target compound's free base has a computed XLogP3 value of 2.4 [1]. In contrast, the direct analog 4-(2-methoxyphenyl)piperidine has a computed XLogP3 of 1.7 [2]. This difference is a direct consequence of the additional methylene unit in the alkoxy chain.

Lipophilicity vs Methoxy
Reported
XLogP3: Target 2.4 vs Comparator 1.7 (+0.7)
Reported lipophilicity difference supports CNS lead optimization context.
Computed values; experimental validation recommended.
Lipophilicity ADME Medicinal Chemistry Blood-Brain Barrier Permeability

MW and TPSA vs. Unsubstituted Scaffold

Compared to the unsubstituted 4-phenylpiperidine scaffold, the target compound possesses a significantly higher molecular weight and an increased Topological Polar Surface Area (TPSA). The target compound's free base has a molecular weight of 205.30 g/mol and a TPSA of 21.3 Ų [1]. Its unsubstituted analog, 4-phenylpiperidine, has a molecular weight of 161.24 g/mol and a TPSA of 12.0 Ų [2]. This quantifies the impact of the ethoxy group on core physicochemical properties.

MW & TPSA vs Phenyl
Reported
Target: MW 205.3, TPSA 21.3 Ų; Unsub: 161.2, 12.0 Ų
Reported property difference supports scaffold selection for drug-like space.
In silico values; review in context of experimental data.
Physicochemical Properties Medicinal Chemistry Drug Design Scaffold Selection

Solubility and Handling as HCl Salt

The target compound is supplied as a stable hydrochloride salt (powder) . While quantitative solubility data for this specific salt is not widely reported in public literature, this salt form is universally acknowledged to confer significantly higher aqueous solubility and improved long-term stability compared to the neutral free base form (4-(2-ethoxyphenyl)piperidine) [1]. The free base is a liquid or low-melting solid that can be difficult to handle and weigh accurately.

Salt Form Handling
Class-level
HCl salt powder vs free base liquid
Class-level inference supports easier handling and aqueous dosing.
Quantitative solubility data not widely reported; verify for specific assay conditions.
Formulation Salt Selection Solubility Laboratory Handling

4-(2-Ethoxyphenyl)piperidine HCl: Validated Applications


CNS-Penetrant GPCR Ligand Optimization

The compound's higher lipophilicity (XLogP3 2.4 vs. 1.7 for the methoxy analog) makes it a strategically advantageous scaffold for CNS drug discovery programs targeting receptors such as dopamine, serotonin, and adrenergic subtypes. Medicinal chemists can utilize this starting material to synthesize focused libraries of ethoxy-substituted arylpiperidines, with the goal of optimizing blood-brain barrier penetration and target engagement, as supported by the quantitative property data [1][2].

High-Affinity Chemical Probe Synthesis

When designing chemical probes for target validation or in vivo imaging, precise physicochemical properties are paramount. The target compound's specific molecular weight and TPSA values (205.30 g/mol and 21.3 Ų, respectively) offer a defined starting point that differs significantly from smaller or less lipophilic analogs [1][3]. This allows for the rational design of probes with predictable ADME properties, increasing the likelihood of success in preclinical development.

Scalable Building Block for Lead Optimization

For process chemists, the hydrochloride salt form (powder) of this compound provides a distinct advantage over the free base. Its stability and ease of handling facilitate accurate weighing and reaction setup, which is critical for the reproducible synthesis of advanced intermediates and final compounds during lead optimization. This reduces the technical risk associated with scaling up synthetic routes.

Application
Selection Property
Validation Focus
CNS GPCR ligand optimization
Computed lipophilicity profile
Blood-brain barrier permeability and target engagement context
Chemical probe design
Reported physicochemical property profile
ADME property predictability and probe suitability review
Lead optimization synthesis
Salt form handling and stability
Reproducibility in weighing and reaction setup

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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